N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as L-765,314, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABAA receptor, leading to a decrease in neuronal excitability and an overall decrease in neurotransmission.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, it has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of physiological and pathological processes. Additionally, it has been shown to have a good safety profile, with minimal side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, there is potential for the development of new analogs of N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with improved solubility and bioavailability, which could further enhance its therapeutic potential.
Scientific Research Applications
N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c20-12(14-8-11-6-7-21-17-11)9-19-16-13(15-18-19)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEUXDSQOAWRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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